molecular formula C20H21NO4 B2910516 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034494-17-0

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2910516
CAS No.: 2034494-17-0
M. Wt: 339.391
InChI Key: PRKFDFNDSCRJRN-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a phenoxypropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety and the pyrrolidine ring are then coupled with a phenoxypropanone derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one , commonly referred to in literature as a synthetic cathinone, is a member of the pyrrolidine class of compounds. These compounds are structurally related to naturally occurring cathinones and have been investigated for their potential psychoactive effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.37 g/mol
  • CAS Number : 24622-58-0

The structure of the compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring and a phenoxypropanone group. The presence of these functional groups suggests potential interactions with neurotransmitter systems in the brain.

Pharmacological Effects

Research indicates that compounds within this class exhibit stimulant properties. They primarily act as monoamine reuptake inhibitors, particularly affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism is similar to that of other known stimulants such as amphetamines and cocaine.

Key Findings :

  • Stimulant Activity : Studies have shown that synthetic cathinones can induce hyperactivity and increased locomotor activity in animal models, suggesting significant stimulant effects.
  • Neurotransmitter Interaction : The compound has been reported to increase extracellular levels of dopamine in the nucleus accumbens, a region associated with reward and pleasure pathways .
  • Potential for Abuse : Due to its stimulant properties, there is a risk of abuse similar to other psychoactive substances. Reports indicate that users may experience euphoria, increased energy, and heightened alertness .

Toxicological Profile

The toxicological effects of this compound are not fully characterized; however, anecdotal evidence suggests that misuse can lead to severe cardiovascular and neurological complications.

Effect Description
Cardiovascular IssuesIncreased heart rate, hypertension
Neurological EffectsAnxiety, agitation, potential for seizures
Behavioral ChangesIncreased impulsivity and risk-taking behavior

Case Studies

Several case studies have documented the effects of synthetic cathinones like this compound:

  • Case Study 1 : A report described a young adult presenting with severe agitation and paranoia after using a substance identified as a synthetic cathinone. The patient exhibited elevated heart rate and hypertension but responded well to benzodiazepines for sedation.
  • Case Study 2 : Another case involved multiple emergency room visits for intoxication symptoms attributed to synthetic cathinones. Patients reported hallucinations and severe anxiety, requiring intensive supportive care.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(25-17-5-3-2-4-6-17)20(22)21-10-9-16(12-21)15-7-8-18-19(11-15)24-13-23-18/h2-8,11,14,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKFDFNDSCRJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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